2H-Pyran-2-one, 3-ethyltetrahydro-
Overview
Description
2H-Pyran-2-one, 3-ethyltetrahydro- is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-ethyltetrahydro-2H-pyran-2-one, also known as 2-ethyl-pentanolide, 2H-Pyran-2-one, 3-ethyltetrahydro-, or 3-ethyloxan-2-one, is the polymerization process in the synthesis of high CO2-content polymers . This compound plays a crucial role as an intermediary in this process .
Mode of Action
3-Ethyltetrahydro-2H-pyran-2-one interacts with its targets through a Pd-catalyzed telomerization of butadiene . This interaction leads to the synthesis of high CO2-content polymers .
Biochemical Pathways
The affected biochemical pathway is the polymerization process of CO2 and alkenes . The compound acts as an intermediary that bypasses many of the challenges associated with the direct polymerization of CO2 and alkenes .
Pharmacokinetics
Its synthesis via pd-catalyzed telomerization of butadiene suggests that its bioavailability is influenced by the efficiency of this reaction .
Result of Action
The result of the action of 3-ethyltetrahydro-2H-pyran-2-one is the synthesis of high CO2-content polymers . These polymers are derived from radical polymerizations to ring-opening polymerizations, taking unique advantage of the highly functionalized lactone .
Action Environment
The action, efficacy, and stability of 3-ethyltetrahydro-2H-pyran-2-one are influenced by the conditions under which the Pd-catalyzed telomerization of butadiene occurs . The compound can also be synthesized on a mini-plant scale, suggesting that the telomerization could be scaled up even further for wider industrial use .
Properties
IUPAC Name |
3-ethyloxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMHTBMXCUARLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394726 | |
Record name | 2H-Pyran-2-one, 3-ethyltetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32821-68-4 | |
Record name | 2H-Pyran-2-one, 3-ethyltetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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